molecular formula C9H10BrN9O3 B389748 5-BROMO-1-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE

5-BROMO-1-METHYL-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B389748
M. Wt: 372.14g/mol
InChI Key: HIFYENZXZVSLAM-VZUCSPMQSA-N
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Description

5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a tetraazolyl moiety

Preparation Methods

The synthesis of 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of the tetraazolyl moiety: This step involves the reaction of azides with nitriles under specific conditions to form the tetraazole ring.

    Coupling reactions: The final step involves coupling the brominated pyrazole with the tetraazolyl intermediate under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and tetraazolyl moiety can also interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide include:

    5-chloro-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but with a chlorine atom instead of bromine.

    5-bromo-N’-(2-{5-amino-2H-tetraazol-2-yl}-1-methylethylidene)-1-methyl-1H-pyrazole-3-carbohydrazide: Similar structure but with an amino group instead of a nitro group.

    5-bromo-N’-(2-{5-nitro-2H-tetraazol-2-yl}-1-methylethylidene)-1-ethyl-1H-pyrazole-3-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents.

Properties

Molecular Formula

C9H10BrN9O3

Molecular Weight

372.14g/mol

IUPAC Name

5-bromo-1-methyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C9H10BrN9O3/c1-5(4-18-15-9(13-16-18)19(21)22)11-12-8(20)6-3-7(10)17(2)14-6/h3H,4H2,1-2H3,(H,12,20)/b11-5+

InChI Key

HIFYENZXZVSLAM-VZUCSPMQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=NN(C(=C1)Br)C)/CN2N=C(N=N2)[N+](=O)[O-]

SMILES

CC(=NNC(=O)C1=NN(C(=C1)Br)C)CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=NN(C(=C1)Br)C)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

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